molecular formula C16H17ClN4 B3026819 N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride

Cat. No.: B3026819
M. Wt: 300.78 g/mol
InChI Key: NPXRSTWBGPOXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is a chemical compound known for its inhibitory effects on TRPC4 channels.

Mechanism of Action

Target of Action

The primary target of N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is TRPC4 , a member of the transient receptor potential canonical (TRPC) subfamily of ion channels . These channels are non-selective cation channels that play a role in various physiological processes, including cellular calcium homeostasis and neuronal excitability.

Mode of Action

This compound acts as an inhibitor of TRPC4 . By binding to this ion channel, it prevents the flow of cations, thereby modulating the cellular processes that depend on these ions.

Biochemical Pathways

The inhibition of TRPC4 by this compound impacts the calcium signaling pathways within the cell. TRPC4 is involved in the regulation of intracellular calcium levels, and its inhibition can lead to a decrease in calcium-dependent cellular processes . The downstream effects of this inhibition are diverse and depend on the specific cellular context.

Pharmacokinetics

It is known to be soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of TRPC4 by this compound can lead to a variety of cellular effects, depending on the specific role of TRPC4 in the cell type . For example, in neurons, where TRPC4 is involved in regulating excitability, its inhibition could potentially lead to a decrease in neuronal activity .

Biochemical Analysis

Biochemical Properties

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride plays a crucial role in biochemical reactions by inhibiting TRPC4 channels . TRPC4 channels are involved in various physiological processes, including calcium signaling and vascular function. By inhibiting these channels, this compound can modulate calcium influx in cells, which is essential for numerous cellular functions. This compound interacts with TRPC4 channels through binding interactions that block the channel’s activity, thereby preventing calcium ions from entering the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. By inhibiting TRPC4 channels, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of calcium influx can affect the activation of calcium-dependent signaling pathways, leading to changes in gene expression and metabolic activities. This compound has been shown to have neuroprotective effects, potentially by modulating calcium signaling in neuronal cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to TRPC4 channels, leading to their inhibition . This binding interaction prevents the channels from opening and allowing calcium ions to enter the cell. As a result, the intracellular calcium concentration is reduced, which can affect various calcium-dependent processes, including enzyme activation, gene expression, and cellular metabolism . The inhibition of TRPC4 channels by this compound can also lead to downstream effects on other signaling pathways that are regulated by calcium levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of TRPC4 channels, resulting in prolonged effects on calcium signaling and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRPC4 channels without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in calcium homeostasis and potential damage to cellular structures . It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate calcium signaling and cellular metabolism . The compound interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. By inhibiting TRPC4 channels, this compound can alter the balance of calcium-dependent metabolic processes, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as well as its potential side effects .

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its effects on TRPC4 channels . The compound may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of the compound is crucial for its activity and function, as it ensures that the compound interacts with its target channels in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors under controlled conditions.

    N-Methylation: The introduction of a methyl group at the N2 position is achieved using methylating agents such as methyl iodide.

    N-Benzylation: The benzyl group is introduced at the N4 position using benzyl chloride in the presence of a base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazoline core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups at the benzyl position.

Scientific Research Applications

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its effects on cellular processes and ion channel modulation.

    Medicine: Explored for potential therapeutic applications, particularly in targeting TRPC4 channels.

    Industry: Utilized in the development of new materials and chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is unique due to its specific inhibitory action on TRPC4 channels, which distinguishes it from other quinazoline derivatives. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

4-N-benzyl-2-N-methylquinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4.ClH/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3,(H2,17,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXRSTWBGPOXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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